molecular formula C19H23NO B310968 3-cyclohexyl-N-(1-naphthyl)propanamide

3-cyclohexyl-N-(1-naphthyl)propanamide

Cat. No.: B310968
M. Wt: 281.4 g/mol
InChI Key: SERXHIFCVSGUDS-UHFFFAOYSA-N
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Description

3-Cyclohexyl-N-(1-naphthyl)propanamide is a synthetic amide derivative characterized by a cyclohexyl group attached to the propanamide backbone and a 1-naphthyl substituent on the nitrogen atom. Its structure combines hydrophobic (cyclohexyl, naphthyl) and polar (amide) moieties, influencing solubility, stability, and molecular interactions.

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

3-cyclohexyl-N-naphthalen-1-ylpropanamide

InChI

InChI=1S/C19H23NO/c21-19(14-13-15-7-2-1-3-8-15)20-18-12-6-10-16-9-4-5-11-17(16)18/h4-6,9-12,15H,1-3,7-8,13-14H2,(H,20,21)

InChI Key

SERXHIFCVSGUDS-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCC(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The pharmacological and chemical behavior of cyclohexylpropanamides is highly dependent on substituent modifications. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Key Properties Reference
3-Cyclohexyl-N-(1-naphthyl)propanamide N-(1-naphthyl), 3-cyclohexyl C₁₉H₂₃NO High hydrophobicity; potential π-π stacking due to naphthyl group N/A (hypothetical)
N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide N-(4-chlorophenyl), N-hydroxy C₁₅H₁₉ClNO₂ Enhanced antioxidant activity (DPPH assay); increased acidity from hydroxyl group
3-Cyclohexyl-N-(2-phenethyl)propanamide N-(2-phenethyl) C₁₉H₂₉NO Improved lipophilicity; NMR δ 7.13–7.32 (aromatic protons)
3-Cyclohexyl-N-[4-(piperidine-1-carbonyl)phenyl]propanamide N-[4-(piperidine-1-carbonyl)phenyl] C₂₁H₂₈N₂O₂ Increased hydrogen-bonding capacity; enzyme-targeting potential
N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 2-(6-methoxynaphthyl), N-(3-chlorophenethyl) C₂₂H₂₁ClNO₂ Dual aromaticity (naphthyl + chlorophenyl); fluorescence properties
Key Observations:
  • Acidity/Basicity : Hydroxyl or carbonyl substituents (e.g., in and ) increase polarity and hydrogen-bonding capacity, affecting solubility and target binding .
  • Aromatic Interactions : Methoxy-naphthyl () and phenethyl () groups enable distinct π-π or cation-π interactions, critical for receptor binding .

Spectroscopic Data

  • ¹H NMR : Cyclohexyl protons resonate at δ 1.2–1.8 ppm, while naphthyl protons appear at δ 7.2–8.3 ppm (cf. and ) .
  • IR Spectroscopy : Amide C=O stretches near 1640–1680 cm⁻¹; hydroxyl or carbonyl groups shift absorption bands .

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